![molecular formula C16H16N4O2S B6577791 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide CAS No. 1235643-40-9](/img/structure/B6577791.png)
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide
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Overview
Description
“3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide” is a chemical compound. It is related to the family of benzotriazines . Benzotriazines are often used in peptide synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . The process involves ionization of the liberated hydroxy component by the starting resin-bound amine, which provides a useful color indicator of the progress of acylation reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve acylation reactions . The progress of these reactions can be monitored by the color change due to the ionization of the liberated hydroxy component .Scientific Research Applications
Modulators of GPR139
The compound is used as a modulator of GPR139, a G protein-coupled receptor . It acts as an agonist of GPR139 . This application is significant in treating diseases, disorders, or conditions associated with GPR139 .
Treatment of GPR139 Associated Conditions
The compound is used in the treatment of diseases, disorders, or conditions associated with GPR139 . This includes conditions where the modulation of GPR139 can have therapeutic effects .
Pharmaceutical Compositions
The compound is used in the formulation of pharmaceutical compositions . These compositions can be used for treating diseases, disorders, or conditions associated with GPR139 .
Synthesis of Intermediates
The compound is used in the synthesis of intermediates . These intermediates are crucial in the production of other compounds and can be used in various chemical reactions .
Peptide Synthesis
The compound is used in peptide synthesis . Specifically, it’s used as a self-indicating reagent for solid phase peptide synthesis .
Progress Indicator in Acylation Reactions
The compound is used as a color indicator of the progress of acylation reactions in peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator .
Mechanism of Action
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a series of intracellular events, leading to the therapeutic effects associated with the modulation of GPR139.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its agonistic activity on GPR139. By activating this receptor, the compound can modulate the physiological processes associated with GPR139. The exact effects can vary depending on the disease, disorder, or condition being treated .
properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(17-9-7-12-4-3-11-23-12)8-10-20-16(22)13-5-1-2-6-14(13)18-19-20/h1-6,11H,7-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVWGZEVBITSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide |
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